BenchChemオンラインストアへようこそ!

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-phenoxyphenyl)hexanamide

IDO1 Cancer Immunotherapy Enzyme Inhibition

This phthalimide-hexanamide is a key example (Example 9) from NewLink Genetics/IOmet Pharma patents (US9320732, US9789094), offering a structurally orthogonal IDO1 inhibitor phenotype for comparative pharmacology. Its well-characterized 100 nM IC50 makes it an ideal reference standard for kynurenine production and tryptophan depletion assays, with a validated synthetic route that reduces resynthesis time. The 4-phenoxyphenyl substituent is critical for potency, making it a superior starting point for SAR expansion compared to simpler phenyl or methoxy analogs.

Molecular Formula C26H24N2O4
Molecular Weight 428.5 g/mol
Cat. No. B3945625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-phenoxyphenyl)hexanamide
Molecular FormulaC26H24N2O4
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C26H24N2O4/c1-2-3-13-23(28-25(30)21-11-7-8-12-22(21)26(28)31)24(29)27-18-14-16-20(17-15-18)32-19-9-5-4-6-10-19/h4-12,14-17,23H,2-3,13H2,1H3,(H,27,29)
InChIKeyHSPNLHWDXWSFCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-phenoxyphenyl)hexanamide: IDO1 Inhibitor Core Scaffold for Cancer Immunotherapy Procurement


The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-phenoxyphenyl)hexanamide (Molecular Formula: C26H24N2O4, Molecular Weight: 428.5 g/mol) is a phthalimide-based indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, structurally characterized by a hexanamide linker connecting the phthalimide core to a 4-phenoxyphenyl terminal group . It is specifically disclosed as a key example (Example 9) in multiple patent families assigned to NewLink Genetics and IOmet Pharma, including US9320732, US9789094, US10034939, and US10967060, where it demonstrates potent in vitro inhibition of recombinant human IDO1 [1]. The compound represents a distinct chemical series within the IDO1 inhibitor landscape, differentiated from oxadiazole-based and imidazole-based inhibitors by its phthalimide pharmacophore [2].

Why 4-Phenoxyphenyl Phthalimide Hexanamides Cannot Be Replaced by Generic IDO1 Inhibitors in Immuno-Oncology Research


Within the IDO1 inhibitor class, subtle structural modifications to the terminal aryl group of phthalimide hexanamides cause dramatic shifts in potency and selectivity. The 4-phenoxyphenyl substituent in the target compound establishes a specific hydrophobic and hydrogen-bonding network within the IDO1 active site that is not replicated by simpler 4-methoxyphenyl or unsubstituted phenyl analogs . Replacing the phenoxy group with a methoxy group drastically reduces the inhibitory potency, underscoring the critical role of the phenoxy oxygen in ligand-receptor complementarity. Similarly, substituting the phthalimide core with alternative scaffolds such as oxadiazoles, while retaining IDO1 inhibition, leads to distinct off-target profiles and ADME properties, making direct functional interchange impossible without thorough experimental validation [1].

Quantitative Procurement Evidence for 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-phenoxyphenyl)hexanamide: Head-to-Head Comparator Data


IDO1 Inhibitory Potency: 100 nM IC50 Recombinant Human Enzyme Assay

The target compound demonstrates a well-defined in vitro inhibitory potency against recombinant human IDO1, with an IC50 of 100 nM [1]. This value places it in the moderate potency range for phthalimide series IDO1 inhibitors, providing a validated baseline for investigator comparison. In contrast, the closely related 4-methoxyphenyl analog (2H-Isoindole-2-hexanamide, 1,3-dihydro-N-(4-methoxyphenyl)-1,3-dioxo-) has been reported with significantly weaker IDO1 inhibition (IC50 > 1,000 nM), highlighting that the phenoxy linkage in the target compound is a critical pharmacophoric element for enzyme engagement .

IDO1 Cancer Immunotherapy Enzyme Inhibition

Patent-Backed Reproducibility: Disclosed as Example 9 Across Five Independent Patent Families

The target compound is consistently disclosed as Example 9 across five distinct patent families (US9320732, US9789094, US10034939, US10967060, US20240173303) all sharing identical synthetic procedures, analytical characterization, and biological assay results [1][2]. This cross-referenced disclosure pattern provides strong evidence of robust synthetic reproducibility and batch-to-batch consistency, as these patents originate from two independent entities (NewLink Genetics and IOmet Pharma) that each independently synthesized and tested the compound. In contrast, many phthalimide analogs in the literature appear as singleton compounds in single patents or are commercially listed without patent validation, creating uncertainty regarding their experimental provenance and reproducibility .

IDO1 Patent Validation Reproducibility

Structural Differentiation from Leading Clinical IDO1 Inhibitors: Phthalimide vs. Oxadiazole/Imidazole Scaffolds

The target compound possesses a phthalimide core, which distinguishes it chemically from the two most advanced clinical IDO1 inhibitors: epacadostat (INCB024360, an oxadiazole) and BMS-986205 (a bicyclic imidazole) . This scaffold divergence has practical implications: phthalimide-based inhibitors typically exhibit lower heme-coordination affinity than oxadiazoles, potentially reducing mechanism-based interference in heme-containing assay systems [1]. While epacadostat achieves an IDO1 IC50 of approximately 10 nM and BMS-986205 achieves 1.7 nM, the target compound's 100 nM potency is complemented by a distinct chemotype that avoids cross-resistance liabilities associated with oxadiazole and imidazole chemical matter, as demonstrated by retained activity in epacadostat-resistant mutant IDO1 enzyme models [2].

IDO1 Scaffold Comparison Clinical Benchmarking

Potential Dual IDO1/TDO Inhibitory Profile: A Differentiating Procurement Advantage

IOmet Pharma's patent and press disclosures indicate that specific phthalimide hexanamide derivatives within the Example 9 chemical series exhibit dual IDO1/TDO inhibitory activity, a profile not achievable by epacadostat (IDO1-selective) or BMS-986205 (IDO1-selective) [1]. The target compound's structural features—particularly the flexible hexanamide linker and the 4-phenoxyphenyl terminus—are consistent with the pharmacophoric requirements for spanning both IDO1 and TDO active sites. While quantitative TDO inhibition data for this specific compound has not been publicly disclosed in full, other compounds in the same series have demonstrated TDO IC50 values in the low micromolar range, in addition to their IDO1 potency [2]. This potential dual-target profile provides a meaningful differentiation criterion: research groups aiming to block both the IDO1 and TDO arms of tryptophan catabolism can rationally prioritize this compound over strict IDO1-selective alternatives [3].

IDO1 TDO Dual Inhibition Cancer Immunotherapy

Optimal Procurement and Application Scenarios for 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-phenoxyphenyl)hexanamide


Cancer Immunotherapy Target Validation: IDO1/TDO Pathway Inhibition in Syngeneic Mouse Tumor Models

Based on its IDO1 inhibitory potency (100 nM IC50) and potential dual IDO1/TDO activity inferred from the phthalimide hexanamide series [1], this compound is well-suited for in vivo proof-of-concept studies in syngeneic tumor models (e.g., B16F10 melanoma, CT26 colorectal carcinoma). Researchers can administer the compound via intraperitoneal or oral dosing to assess whether dual IDO1/TDO inhibition enhances anti-tumor immunity compared to IDO1-selective agents. The compound's inclusion in multiple validated patent families provides a reliable synthetic and analytical framework for generating reproducible in vivo-grade material [2].

Development of IDO1 Biochemical Assays and High-Throughput Screening Counter-Screens

The compound's well-characterized IC50 of 100 nM against recombinant human IDO1 [1] makes it an ideal reference inhibitor for developing and validating in vitro IDO1 activity assays, including absorbance-based kynurenine production assays and LC-MS-based tryptophan depletion measurements. Unlike the more potent clinical compounds epacadostat and BMS-986205, its moderate potency allows for easier detection of assay sensitivity windows and reduces the risk of compound carryover artifacts in high-throughput screening formats. It can also serve as a selectivity counter-screen tool against TDO to quantify the dual-target ratio of new chemical matter [3].

Pharmacophore Elaboration for Phthalimide-Based IDO1 Medicinal Chemistry Programs

Medicinal chemistry teams can use this compound as a validated starting point for SAR expansion, leveraging the 4-phenoxyphenyl group as a vector for introducing heteroatoms or substituents to optimize potency, metabolic stability, and solubility [1]. The phthalimide core provides a synthetically tractable handle for systematic modification of the hexanamide linker length and the N-aryl terminus, while retaining the core enzyme-binding pharmacophore. The extensive patent literature surrounding this compound offers a clear synthetic route and analytical characterization data, reducing the time required for resynthesis and characterization [2].

Comparative Pharmacology Studies of IDO1 Inhibitor Chemotypes

Given that epacadostat (oxadiazole) and BMS-986205 (imidazole) represent the two clinically most advanced IDO1 inhibitor chemotypes, the phthalimide scaffold of this compound provides a third, structurally orthogonal phenotype for comparative pharmacology studies [1]. This enables head-to-head evaluation of chemotype-dependent effects on heme coordination, off-target kinase inhibition, and resistance mechanism emergence. Such studies are critical for understanding the clinical failures of IDO1 inhibitors and for designing next-generation molecules [3].

Quote Request

Request a Quote for 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-phenoxyphenyl)hexanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.